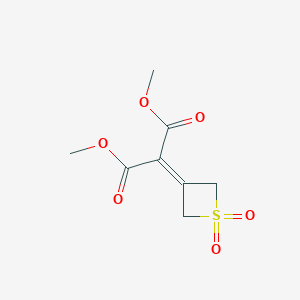
2-Biphenylyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Biphenylyl disulfide is an organic compound characterized by the presence of a disulfide bond between two biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Biphenylyl disulfide can be synthesized through several methods. One common approach involves the reaction of biphenyl thiol with an oxidizing agent. For instance, the reaction of biphenyl thiol with iodine in the presence of a base can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which can efficiently form the disulfide bond under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of oxidizing agents and reaction conditions is crucial to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Biphenylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl thiol.
Substitution: Functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Biphenylyl disulfide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Biphenylyl disulfide involves the formation and cleavage of disulfide bonds. This process is crucial in redox reactions, where the compound can act as both an oxidizing and reducing agent. The disulfide bond can undergo exchange reactions, which are essential in protein folding and stabilization . The molecular targets include thiol groups in proteins and enzymes, which can be modified through disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Diphenyl disulfide: Similar in structure but lacks the biphenyl groups, making it less versatile in functionalization.
Dibenzothiophene: Contains a sulfur atom within a heterocyclic structure, offering different chemical properties and applications.
Biphenyl thiol: The reduced form of 2-Biphenylyl disulfide, used in similar applications but with different reactivity.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its disulfide bond provides stability and reactivity, which are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
19813-97-9 |
|---|---|
Molekularformel |
C24H18S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-phenyl-2-[(2-phenylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI-Schlüssel |
JKPTZWVDCSARTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SSC3=CC=CC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


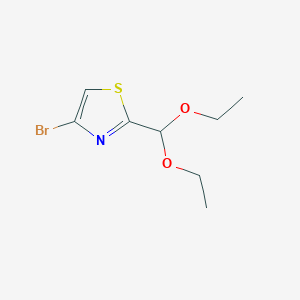
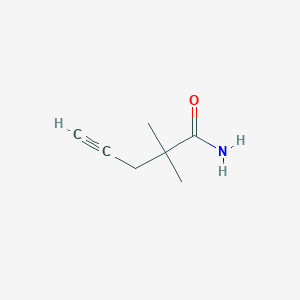
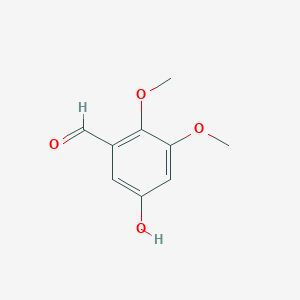
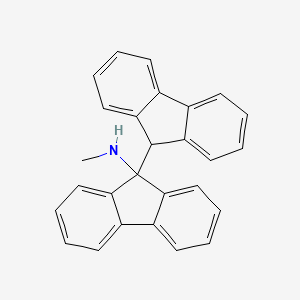
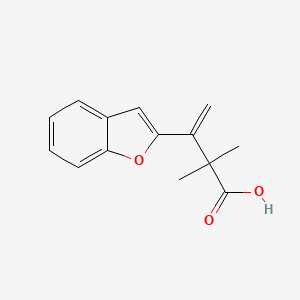
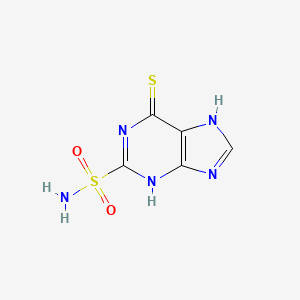


![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)
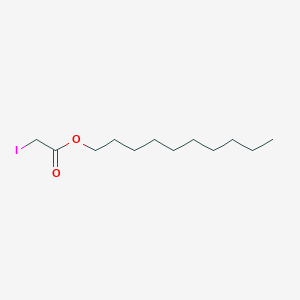
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
